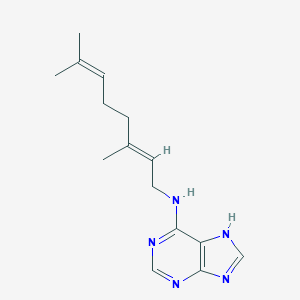

Geranylaminopurine

Descripción

Geranylaminopurine (GAP) is a synthetic cytokinin, a class of plant growth regulators that promote cell division and delay senescence. Structurally, it consists of a purine backbone linked to a geranyl side chain, which enhances its lipophilicity and membrane permeability compared to natural cytokinins like zeatin . GAP is widely used in agricultural biotechnology to improve crop yields, enhance stress tolerance, and regulate post-harvest shelf life. Its mechanism involves binding to plant cytokinin receptors (e.g., AHK3 in Arabidopsis), activating downstream signaling pathways that modulate gene expression .

Propiedades

Número CAS |

14714-89-7 |

|---|---|

Fórmula molecular |

C15H21N5 |

Peso molecular |

271.36 g/mol |

Nombre IUPAC |

N-[(2E)-3,7-dimethylocta-2,6-dienyl]-7H-purin-6-amine |

InChI |

InChI=1S/C15H21N5/c1-11(2)5-4-6-12(3)7-8-16-14-13-15(18-9-17-13)20-10-19-14/h5,7,9-10H,4,6,8H2,1-3H3,(H2,16,17,18,19,20)/b12-7+ |

Clave InChI |

IWEPCTONZDTXAT-KPKJPENVSA-N |

SMILES |

CC(=CCCC(=CCNC1=NC=NC2=C1NC=N2)C)C |

SMILES isomérico |

CC(=CCC/C(=C/CNC1=NC=NC2=C1NC=N2)/C)C |

SMILES canónico |

CC(=CCCC(=CCNC1=NC=NC2=C1NC=N2)C)C |

Otros números CAS |

14714-89-7 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Geranylaminopurine belongs to the N-substituted aminopurine family, sharing structural and functional similarities with compounds like kinetin, zeatin, and 6-benzylaminopurine (BAP). Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

| Compound | Structure | Source | Key Applications | Bioactivity (EC₅₀)* |

|---|---|---|---|---|

| This compound | Purine + geranyl chain | Synthetic | Crop yield enhancement, stress resistance | 0.1–1.0 µM |

| Kinetin | Purine + furfuryl chain | Synthetic/Natural | Anti-aging, tissue culture | 0.5–2.0 µM |

| Zeatin | Purine + isopentenyl chain | Natural (plant-based) | Root development, chlorophyll retention | 0.05–0.5 µM |

| 6-Benzylaminopurine | Purine + benzyl chain | Synthetic | Micropropagation, fruit thinning | 0.2–1.5 µM |

EC₅₀ values indicate concentration required for 50% maximal cytokinin activity in *Arabidopsis assays .

Pharmacokinetic and Pharmacodynamic Differences

- Lipophilicity : GAP’s geranyl chain confers higher lipid solubility than kinetin or BAP, enabling better uptake through plant cuticles .

- Metabolic Stability : Unlike zeatin, which is rapidly glycosylated in planta, GAP resists enzymatic degradation, prolonging its activity .

- Receptor Affinity: GAP shows preferential binding to AHK3 receptors (Kd = 12 nM) over AHK2 (Kd = 45 nM), whereas zeatin binds non-selectively .

Research Findings and Clinical Relevance

Recent studies highlight GAP’s superiority in drought resistance:

- Wheat Trials : GAP-treated plants showed 40% higher biomass under water stress compared to BAP-treated controls .

- Toxicity Profile : GAP exhibits lower phytotoxicity (LD₅₀ = 500 µM) than kinetin (LD₅₀ = 200 µM) in Oryza sativa .

Regulatory and Industrial Considerations

Comparative studies must address discrepancies in efficacy across plant species, as emphasized in regulatory frameworks for agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.